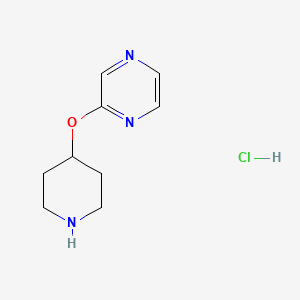
1-Phenylicosane-1,3-dione
説明
1-Phenylicosane-1,3-dione is a class of organic compounds characterized by the presence of a phenyl group attached to a long carbon chain ending with a diketone moiety. While the provided papers do not directly discuss this compound, they do provide insights into the properties and reactions of structurally related β-diketones and their derivatives. These compounds are of interest due to their diverse chemical properties and potential applications in various fields such as materials science, analytical chemistry, and organic synthesis.
Synthesis Analysis
The synthesis of β-diketone derivatives can be achieved through various methods. For instance, a palladium-catalyzed carbonylative annulation reaction using aryl formate as a CO source has been developed to synthesize 2-substituted indene-1,3(2H)-dione derivatives, which are structurally related to this compound . Additionally, a one-pot synthesis method has been described for the preparation of 1,2,3,5-tetraarylpentane-1,5-diones, which involves simple reaction conditions and yields a series of compounds characterized by spectroscopic techniques .
Molecular Structure Analysis
The molecular structure of β-diketone derivatives can be quite complex, with the potential for various conformations and tautomeric forms. X-ray crystallography has been used to determine the structures of several related compounds, revealing cis-diketo conformations and providing insights into the dihedral angles between carbonyl groups . Tautomerism and conformation studies in solution and the solid phase have also been conducted for aryl-substituted 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-diones, which exhibit a significant degree of enolization .
Chemical Reactions Analysis
β-diketones can participate in a range of chemical reactions due to their reactive carbonyl groups. For example, reactions with urea derivatives have been studied, leading to the formation of bicyclic and spiro compounds, which suggests potential pathways for the synthesis of complex molecular architectures from simpler diketone precursors . Additionally, the cycloaddition of (α-chlorocarbonyl)phenyl ketene with carbonyl compounds has been described for the synthesis of 5-phenyl-1,3-dioxane-4,6-dione derivatives, demonstrating the versatility of β-diketones in organic synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of β-diketone derivatives can be influenced by their molecular structure and substituents. For instance, the BF2 complex of a related β-diketone exhibits multiple chromisms, aggregation-induced emission (AIE), and solvatochromic effects, highlighting the potential for these compounds in optical and materials applications . The use of a β-diketone derivative as an ionophore in a copper-selective poly(vinyl) chloride (PVC) membrane electrode demonstrates the analytical applications of these compounds, with optimized conditions leading to a sensitive and selective sensor for copper ions .
科学的研究の応用
Application in Ionophore Development
1-Phenyl-2-(2-hydroxyphenylhydrazo)butane-1,3-dione (H(2)L), a compound related to 1-Phenylicosane-1,3-dione, has been utilized as an effective ionophore for copper-selective poly(vinyl) chloride (PVC) membrane electrodes. This application demonstrates its potential in developing sensitive and selective sensors for metal ions, specifically copper, in various environmental and industrial samples (Kopylovich, Mahmudov, & Pombeiro, 2011).
Vibrational Analysis for Medicinal Applications
2-Phenyl-1H-indene-1,3(2H)-dione, structurally similar to this compound, has been analyzed for its vibrational properties using ab initio methods. Such studies are crucial for understanding the molecular behavior of potential medicinal compounds, especially those functioning as anticoagulants (Pathak, Narayan, Sinha, & Prasad, 2012).
Studying Tautomeric and Acid-Base Properties
Research on azoderivatives of benzoylacetone, closely related to this compound, provides insights into the structural, tautomeric, and acid-base properties of these compounds. Such studies are fundamental in understanding the chemical behavior of similar compounds in various environments (Mahmudov, Rahimov, Babanly, Hasanov, Pashaev, Gasanov, Kopylovich, & Pombeiro, 2011).
Investigation in Organic Inhibitors for Corrosion
Compounds like 1H-pyrrole-2,5-dione derivatives, including 1-phenyl-1H-pyrrole-2,5-dione (PPD), are investigated for their efficacy as organic inhibitors against carbon steel corrosion. This research highlights the potential of this compound analogs in industrial applications, particularly in corrosion prevention (Zarrouk, Hammouti, Lakhlifi, Traisnel, Vezin, & Bentiss, 2015).
Role in Electrocatalysis and Sensing
The electrochemical behavior of 1,10-phenanthroline ligand, which can be related to this compound, has been studied for its potential in selective recognition of copper ion and hydrogen peroxide sensing. This indicates the potential of similar compounds in electrocatalysis and sensor technology (Gayathri & Kumar, 2014).
Safety and Hazards
特性
IUPAC Name |
1-phenylicosane-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-25(27)23-26(28)24-20-17-16-18-21-24/h16-18,20-21H,2-15,19,22-23H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRQGFQDEQPZDQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)CC(=O)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H42O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1052246 | |
| Record name | Phenylicosane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1052246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid | |
| Record name | 1,3-Eicosanedione, 1-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS RN |
58446-52-9 | |
| Record name | 1-Phenyl-1,3-eicosanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58446-52-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoylstearoylmethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058446529 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Eicosanedione, 1-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenylicosane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1052246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenylicosane-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.670 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZOYLSTEAROYLMETHANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07BOC4UG1X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1-Phenyl-1,3-eicosanedione | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032925 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



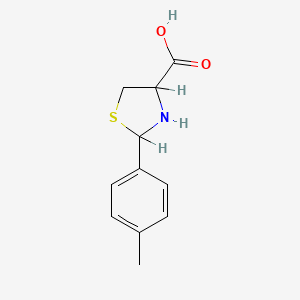
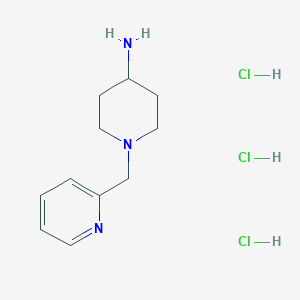
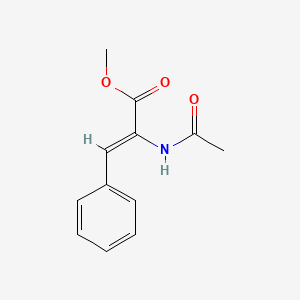

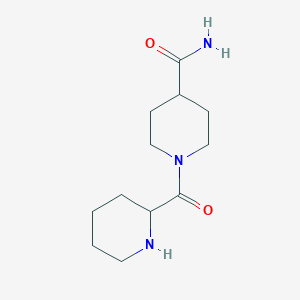

![1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidin-3-ol](/img/structure/B3023528.png)
![2-[(Phenylsulfonyl)methyl]pyrrolidine hydrochloride](/img/structure/B3023529.png)
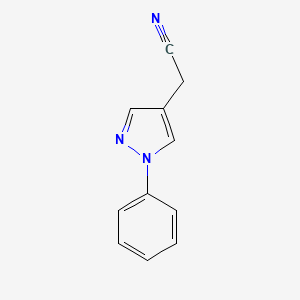
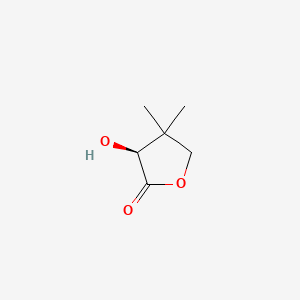
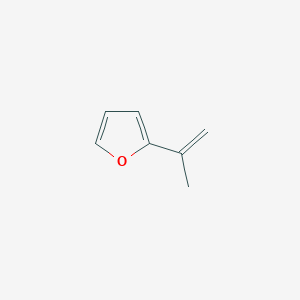
![2-Isopropyl-1h-imidazo[4,5-c]pyridine](/img/structure/B3023536.png)

